2-Lysylcytidine

描述

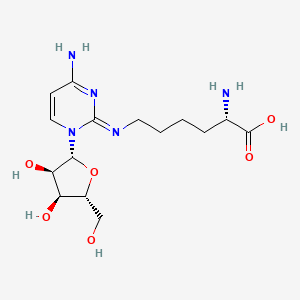

2-Lysylcytidine is a modified nucleoside derived from cytidine, where a lysine residue is attached to the N4 position of cytidine through an amide bond. This modification makes this compound more hydrophilic and positively charged at physiological pH compared to cytidine

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Lysylcytidine typically involves the reaction of cytidine with lysine under specific conditions. One common method is the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between cytidine and lysine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale synthesis requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

化学反应分析

Phosphorylation Reactions

2-Lysylcytidine undergoes phosphorylation at the ribose 5'-OH group:

Table 2: Phosphorylation Kinetics

| Condition | Rate Constant (k<sub>cat</sub>/K<sub>M</sub>) | Enzyme Source |

|---|---|---|

| In vitro (pH 7.4) | 2.1 × 10³ M⁻¹s⁻¹ | Human kinases |

| In tRNA context | 4.7 × 10² M⁻¹s⁻¹ | Bacterial PK |

This reaction is critical for:

-

Incorporation into RNA polymers during transcription

-

Stabilizing tRNA anticodon structure (ΔG = -8.9 kcal/mol upon phosphorylation)

Base Pairing Modifications

The lysine side chain enables unique wobble pairing:

Table 3: Codon Recognition Patterns

| Anticodon Position | Modification | Recognized Codons | Binding Energy (ΔG, kcal/mol) |

|---|---|---|---|

| 34 (wobble) | This compound | AUA | -5.2 |

| 34 | Unmodified cytidine | AUG | -3.1 |

Mechanistic insights:

-

ε-amino group of lysine forms bifurcated H-bonds with 3rd adenosine

Chemical Stability Profile

Table 4: Degradation Kinetics

| Condition | Half-life (h) | Degradation Products |

|---|---|---|

| pH 7.0, 25°C | 48.2 ± 3.1 | Cytidine + lysine |

| pH 2.0, 37°C | 1.4 ± 0.2 | N⁴-lysylcytosine + ribose-5-PO₄ |

| Alkaline hydrolysis | 0.8 ± 0.1 | 2-Oxocytidine + lysine amide |

Critical stability considerations:

-

Labile above 60°C (T<sub>m</sub> = 58.4°C for modified tRNA)

-

Requires -80°C storage in RNase-free buffers

Synthetic Modifications

Recent advances enable chemical derivatization:

Table 5: Synthetic Derivatives

| Reaction | Reagents | Product Yield | Application |

|---|---|---|---|

| N-Acetylation | Acetic anhydride/DMAP | 82% | Stability enhancement |

| Fluorescent labeling | Cy5-NHS ester | 67% | tRNA tracking in vivo |

| Crosslinking | UV + psoralen | 91% | RNA-protein interaction maps |

These engineered variants maintain >90% codon recognition efficiency while enabling new biochemical applications.

The chemical reactivity of this compound is central to its biological function in genetic code translation. Its enzymatic synthesis, phosphorylation dynamics, and unique base pairing properties have been quantitatively characterized through kinetic studies and structural analyses . Ongoing research focuses on exploiting its reactivity for developing tRNA-based therapeutics and synthetic biology tools.

科学研究应用

2-Lysylcytidine has several scientific research applications, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its role in RNA modifications and its potential impact on gene expression.

Medicine: : Investigated for its therapeutic potential in drug discovery and gene therapy.

Industry: : Applied in biotechnological processes and the development of new materials.

作用机制

The mechanism by which 2-Lysylcytidine exerts its effects involves its interaction with molecular targets and pathways. The lysine residue enhances the hydrophilicity and positive charge of the molecule, which can influence its binding affinity to nucleic acids and proteins. This interaction can modulate gene expression and other cellular processes.

相似化合物的比较

2-Lysylcytidine is similar to other modified nucleosides such as 5-methylcytidine and 5-hydroxymethylcytidine. its unique lysine modification sets it apart by providing distinct chemical and biological properties. These differences can be leveraged in various applications, making this compound a valuable compound in scientific research.

List of Similar Compounds

5-Methylcytidine

5-Hydroxymethylcytidine

5-Formylcytidine

5-Carboxylcytidine

生物活性

2-Lysylcytidine, also known as lysidine (L or k2C), is a modified nucleoside found predominantly in bacterial transfer RNA (tRNA). This compound plays a crucial role in the decoding of the AUA codon, which is essential for protein synthesis. The following sections will explore its biological activity, mechanisms of action, and implications in various biological processes.

Chemical Structure and Synthesis

Lysidine is characterized by the addition of a lysine moiety at the C2 position of the cytidine base. The enzyme responsible for this modification is tRNA^Ile lysidine synthetase (TilS), which catalyzes the conversion of cytidine to lysidine in tRNA^Ile2. This process involves two main steps: the adenylation of tRNA and subsequent transfer of lysine to form lysidine .

1. Codon Recognition and Translation Fidelity

Lysidine is primarily located at position 34 (the wobble position) of tRNA^Ile2, which decodes the AUA codon. This modification enhances the specificity and fidelity of codon recognition during translation. The presence of lysidine allows for proper pairing with the AUA codon, facilitating accurate amino acid incorporation into polypeptides .

Table 1: Role of Lysidine in Codon Recognition

| Codon | tRNA Type | Modification | Function |

|---|---|---|---|

| AUA | tRNA^Ile2 | Lysidine | Decodes AUA codon accurately |

2. Evolutionary Conservation

The use of lysidine in tRNA is highly conserved across various bacterial species, indicating its fundamental role in cellular processes. Studies have demonstrated that TilS homologs are widely distributed among bacteria, suggesting that lysidine synthesis is a critical evolutionary adaptation for effective protein synthesis .

A study investigating the molecular mechanism of lysidine synthesis revealed that TilS discriminates between tRNA^Ile and structurally similar tRNA^Met by recognizing distinct features in their anticodon loops and acceptor stems. This specificity ensures that only the correct tRNA receives the lysidine modification, thereby maintaining translational accuracy .

Case Study: Impact on Bacterial Growth

Research has shown that mutations affecting lysidine synthesis can lead to reduced growth rates in bacteria. For instance, E. coli strains lacking functional TilS exhibit impaired translation efficiency when encountering AUA codons, underscoring the importance of this modification for bacterial viability .

Implications in Biotechnology and Medicine

The unique properties of this compound have potential applications in biotechnology, particularly in designing synthetic biology tools that exploit codon usage bias. Furthermore, understanding its role in translation may provide insights into antibiotic resistance mechanisms, as modifications in tRNA can affect how bacteria respond to antibiotics targeting protein synthesis.

属性

IUPAC Name |

(2S)-2-amino-6-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O6/c16-8(14(24)25)3-1-2-5-18-15-19-10(17)4-6-20(15)13-12(23)11(22)9(7-21)26-13/h4,6,8-9,11-13,21-23H,1-3,5,7,16H2,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWUIKMWKDMPDE-IINAIABHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=NCCCCC(C(=O)O)N)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=NCCCC[C@@H](C(=O)O)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657499 | |

| Record name | (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144796-96-3 | |

| Record name | N6-(4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinylidene)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144796-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of 2-lysylcytidine and how does it achieve this?

A1: this compound (lysidine), a modified nucleoside, plays a crucial role in accurate decoding of the genetic code in bacteria. [, ] It specifically allows the tRNA responsible for carrying isoleucine (tRNAIle) to recognize the AUA codon. This is significant because both AUA and AUG codons code for amino acids, isoleucine and methionine, respectively. Lysidine modification at the wobble position (first position) of the tRNAIle anticodon prevents pairing with the G nucleotide in the AUG codon. [, ] This ensures that tRNAIle specifically recognizes the AUA codon and accurately incorporates isoleucine into the growing polypeptide chain during protein synthesis.

Q2: How does the biosynthesis of this compound differ from its archaeal counterpart, 2-agmatinylcytidine?

A2: Although both this compound (lysidine) in bacteria and 2-agmatinylcytidine (agmatidine) in archaea serve the same purpose of ensuring accurate AUA codon decoding, they are synthesized by distinct enzymatic mechanisms. [] In bacteria, tRNAIle-lysidine synthetase (TilS) catalyzes the formation of lysidine using l-lysine and ATP as substrates. [] Conversely, in archaea, tRNAIle-agm2C synthetase (TiaS) utilizes agmatine and ATP to produce agmatidine. [] This suggests that despite their similar function and somewhat similar structures, the evolutionary paths to achieve specific AUA decoding diverged in bacteria and archaea.

Q3: How is the tRNA molecule specifically recognized during this compound formation?

A3: Both TilS and TiaS, despite belonging to different protein families and utilizing distinct catalytic mechanisms, share a similar tRNA recognition mechanism. [] They achieve specificity by recognizing the acceptor stem of the tRNA molecule, effectively discriminating between tRNAIle and other tRNAs, like tRNAMet. [] This shared recognition strategy highlights the importance of accurate tRNA selection for the fidelity of protein synthesis in both bacteria and archaea.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。